molecular formula C27H31N3O3 B11184989 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Cat. No.: B11184989
M. Wt: 445.6 g/mol
InChI Key: ZHECCKBMTPKDEB-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound with a unique structure that combines elements of piperazine, benzodioxole, and carbazole. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multi-step organic reactionsThe final step involves the coupling of the piperazine derivative with the carbazole unit under specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is unique due to its combination of piperazine, benzodioxole, and carbazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H31N3O3

Molecular Weight

445.6 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C27H31N3O3/c1-19-6-8-24-22(14-19)21-4-2-3-5-23(21)30(24)27(31)17-29-12-10-28(11-13-29)16-20-7-9-25-26(15-20)33-18-32-25/h2-5,7,9,15,19H,6,8,10-14,16-18H2,1H3

InChI Key

ZHECCKBMTPKDEB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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